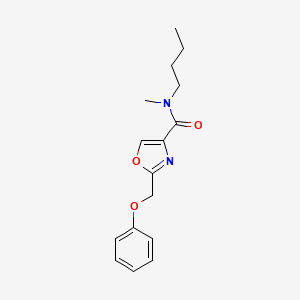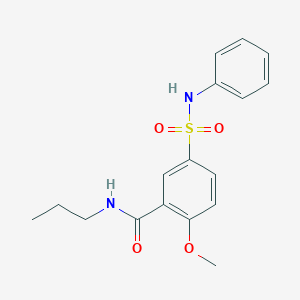![molecular formula C16H21N3OS B5174955 4-(2,6-dimethyl-4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5174955.png)
4-(2,6-dimethyl-4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound under study belongs to a broader class of chemical compounds known for their involvement in various biological and chemical processes. While specific information on this exact compound may be scarce, related research provides insights into similar structures and their applications, primarily in the realm of heterocyclic chemistry and potential therapeutic agents.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic heterocyclic precursors. For instance, cyclocondensation of amino-morpholinopyrimidine derivatives under mild conditions can lead to the formation of complex heterocyclic systems indicative of potential methodologies for the synthesis of the compound . These processes often involve reactions such as nucleophilic substitution and cyclization to build the heterocyclic core typical of this compound class (Karimian et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of multiple functional groups attached to a heterocyclic backbone. This includes morpholino groups and substituted pyrimidine or thienopyrimidine rings. Structural elucidation typically involves spectroscopic methods like NMR, revealing key features like planarity and electronic polarization within the pyrimidine rings, which are critical for biological activity and chemical reactivity (Orozco et al., 2008).
Chemical Reactions and Properties
Compounds of this nature are involved in various chemical reactions, primarily due to their rich electronic structure and multiple reactive sites. They can undergo transformations such as alkylation, acylation, and nucleophilic substitutions, reflecting their chemical versatility and reactivity. This reactivity is pivotal in their application in medicinal chemistry and material science (Martínez et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular architecture. The presence of morpholine and pyrimidine rings contributes to their solubility in various organic solvents, making them suitable for different chemical reactions and applications. The crystal structure often reveals a planar geometry of the pyrimidine rings and potential for hydrogen bonding, impacting their physical stability and reactivity (Bowes et al., 2003).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are defined by the functional groups present. These properties are crucial in dictating the compound's behavior in biological systems and chemical reactions. For example, the morpholine moiety can impart basic properties, while the pyrimidine ring may engage in hydrogen bonding and metal coordination, affecting their binding to biological targets and reactivity in catalysis (Kant et al., 2012).
特性
IUPAC Name |
2,6-dimethyl-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-10-7-19(8-11(2)20-10)15-14-12-5-3-4-6-13(12)21-16(14)18-9-17-15/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXXFBWICHDNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5174873.png)

![N-(5-methyl-3-isoxazolyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B5174894.png)
![1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5174898.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5174905.png)



![6-hydroxy-4-methyl-1-[3-(4-morpholinyl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5174927.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5174944.png)
![dimethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5174951.png)


![5-chloro-2-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5174975.png)